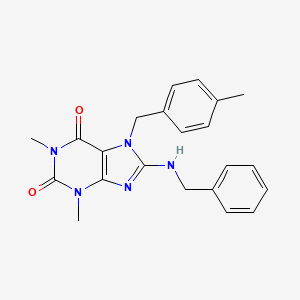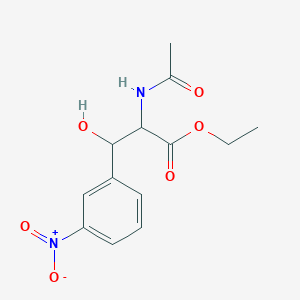![molecular formula C13H11N3O2 B15039029 N'-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]pyridine-3-carbohydrazide](/img/structure/B15039029.png)
N'-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]pyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]pyridine-3-carbohydrazide is a chemical compound known for its unique structure, which includes a furan ring and a pyridine ring connected by a prop-2-en-1-ylidene linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]pyridine-3-carbohydrazide typically involves the condensation of furan-2-carbaldehyde with pyridine-3-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials into the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]pyridine-3-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N’-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]pyridine-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide
- N’-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]pyridine-2-carbohydrazide
Uniqueness
N’-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]pyridine-3-carbohydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a furan ring and a pyridine ring connected by a prop-2-en-1-ylidene linker sets it apart from other similar compounds, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H11N3O2 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
N-[(E)-[(Z)-3-(furan-2-yl)prop-2-enylidene]amino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H11N3O2/c17-13(11-4-1-7-14-10-11)16-15-8-2-5-12-6-3-9-18-12/h1-10H,(H,16,17)/b5-2-,15-8+ |
InChI Key |
CTXDMWBPCBADRF-LJSZJNSQSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C=C\C2=CC=CO2 |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=CC=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl benzoate](/img/structure/B15038946.png)
![N'-{(E)-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B15038953.png)
![4-{(E)-[2-({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B15038958.png)
![N-cyclohexyl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B15038971.png)
![(5E)-5-[(2-iodophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B15038972.png)
![ethyl (2E)-2-[2-(acetyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15038980.png)

![5-bromo-3-methyl-N'-[(E)-phenylmethylidene]-1H-indole-2-carbohydrazide](/img/structure/B15038984.png)
![2-(4-methylphenoxy)-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15038993.png)
![N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-3-ethoxybenzamide](/img/structure/B15038998.png)

![N-{[N'-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B15039010.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(Z)-(5-chloro-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15039040.png)
